molecular formula C8H14OSi B12561161 Silane, trimethyl(4-methyl-3-furanyl)- CAS No. 170651-01-1

Silane, trimethyl(4-methyl-3-furanyl)-

Cat. No.: B12561161
CAS No.: 170651-01-1
M. Wt: 154.28 g/mol
InChI Key: CLVIGSAHPGPOIL-UHFFFAOYSA-N
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Description

Silane, trimethyl(4-methyl-3-furanyl)- is an organosilicon compound characterized by a trimethylsilyl group attached to a 4-methyl-3-furanyl moiety.

Properties

CAS No.

170651-01-1

Molecular Formula

C8H14OSi

Molecular Weight

154.28 g/mol

IUPAC Name

trimethyl-(4-methylfuran-3-yl)silane

InChI

InChI=1S/C8H14OSi/c1-7-5-9-6-8(7)10(2,3)4/h5-6H,1-4H3

InChI Key

CLVIGSAHPGPOIL-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl(4-methyl-3-furanyl)- typically involves the reaction of trimethylchlorosilane with 4-methyl-3-furanyl lithium or Grignard reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

(CH3)3SiCl+4-methyl-3-furanyl-MgBr(CH3)3Si-4-methyl-3-furanyl+MgBrCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{4-methyl-3-furanyl-MgBr} \rightarrow \text{(CH}_3\text{)}_3\text{Si-4-methyl-3-furanyl} + \text{MgBrCl} (CH3​)3​SiCl+4-methyl-3-furanyl-MgBr→(CH3​)3​Si-4-methyl-3-furanyl+MgBrCl

Industrial Production Methods

In an industrial setting, the production of Silane, trimethyl(4-methyl-3-furanyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(4-methyl-3-furanyl)- undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones.

    Reduction: The compound can be reduced using hydrosilanes to form silane derivatives.

    Substitution: The methyl groups on the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H_2O_2).

    Reduction: Hydrosilanes such as triethylsilane (Et_3SiH) are commonly used.

    Substitution: Nucleophiles like lithium aluminum hydride (LiAlH_4) and Grignard reagents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of lactones and other oxygenated derivatives.

    Reduction: Formation of silane derivatives with reduced functional groups.

    Substitution: Formation of various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, trimethyl(4-methyl-3-furanyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Medicine: Explored for its potential in developing new pharmaceuticals with improved stability and bioavailability.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, trimethyl(4-methyl-3-furanyl)- involves its ability to form stable bonds with various substrates. The silicon atom in the compound can act as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various chemical reactions, including hydrosilylation and polymerization.

Comparison with Similar Compounds

Structural Analogs in Organosilicon Chemistry

The following table compares Silane, trimethyl(4-methyl-3-furanyl)- with structurally related compounds from the evidence:

Compound Name CAS No. Substituents Molecular Formula Key Features
Silane, trimethyl(4-methyl-3-furanyl)- Not provided Trimethylsilyl, 4-methyl-furan Likely C₈H₁₄OSi Aromatic furan with methyl substitution; potential for π-π interactions.
Silane, triethyl[2-[(4-methylphenyl)methyl]-3-furanyl]- 95264-72-5 Triethylsilyl, tolyl-furan C₁₇H₂₄OSi Bulkier triethyl group increases lipophilicity vs. trimethyl .
Silane, [(4-ethenylphenyl)methyl]trimethyl- 64268-25-3 Trimethylsilyl, styrene C₁₂H₁₈Si Styrene group enables polymerization; higher thermal stability .
Silane, trimethyl(2,2,3,3-tetrafluorocyclobutyl)- 312-81-2 Trimethylsilyl, fluorinated C₇H₁₁F₄Si Fluorination enhances chemical inertness and solvent resistance .
Key Observations:
  • Aromatic vs. Fluorinated Moieties : The furanyl group in the target compound may engage in aromatic interactions, whereas fluorinated analogs (e.g., 312-81-2) exhibit enhanced stability in harsh environments .

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